PKM2 activator 5

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

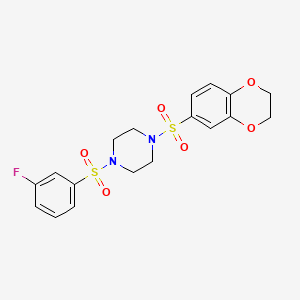

C18H19FN2O6S2 |

|---|---|

Peso molecular |

442.5 g/mol |

Nombre IUPAC |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(3-fluorophenyl)sulfonylpiperazine |

InChI |

InChI=1S/C18H19FN2O6S2/c19-14-2-1-3-15(12-14)28(22,23)20-6-8-21(9-7-20)29(24,25)16-4-5-17-18(13-16)27-11-10-26-17/h1-5,12-13H,6-11H2 |

Clave InChI |

SOEFEUAERZUSNF-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=CC(=C4)F |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Mechanism of Action of PKM2 Activator 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of PKM2 activator 5, a potent small molecule activator of Pyruvate Kinase M2 (PKM2). This document details its biochemical activity, cellular effects, and the experimental protocols used for its characterization, based on the foundational research by Xu et al. (2014).

Core Mechanism of Action: Allosteric Activation and Tetramerization

This compound, also identified as compound 8 in the 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide series, functions as an allosteric activator of PKM2.[1] The core of its mechanism lies in its ability to bind to a site on the PKM2 enzyme distinct from the active site, inducing a conformational change that stabilizes the highly active tetrameric state of the enzyme.[2] In many cancer cells, PKM2 exists predominantly in a less active dimeric form, which favors anabolic processes that support cell proliferation. By promoting the formation of the active tetramer, this compound shifts cellular metabolism towards a more catabolic state, similar to that observed with the constitutively active PKM1 isoform.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 8) and related compounds from the 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide series, as reported by Xu et al. (2014).

Table 1: In Vitro Activity of 3-(Trifluoromethyl)-1H-pyrazole-5-carboxamide Analogs against Recombinant Human PKM2

| Compound | AC50 (µM) |

| Activator 5 (8) | 0.316 |

| Analog A | > 10 |

| Analog B | 1.25 |

| Analog C | 0.085 |

AC50: The concentration of the compound that produces half-maximal activation of the enzyme.

Signaling Pathways and Cellular Effects

This compound modulates key signaling pathways by altering the metabolic state of the cell. By promoting the conversion of phosphoenolpyruvate (PEP) to pyruvate, it enhances glycolytic flux, leading to increased ATP production and a decrease in the pool of glycolytic intermediates available for anabolic pathways, such as the synthesis of amino acids and nucleotides.

Caption: Allosteric activation of PKM2 by activator 5 promotes tetramerization, enhancing glycolysis and reducing anabolic pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Recombinant PKM2 Activity Assay (LDH-Coupled Assay)

This assay measures the enzymatic activity of recombinant human PKM2 in the presence of the activator.

-

Principle: The production of pyruvate by PKM2 is coupled to the lactate dehydrogenase (LDH) reaction, which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

-

Recombinant human PKM2.

-

Phosphoenolpyruvate (PEP).

-

Adenosine diphosphate (ADP).

-

Nicotinamide adenine dinucleotide (NADH).

-

Lactate dehydrogenase (LDH).

-

This compound (dissolved in DMSO).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH in a 96-well plate.

-

Add serial dilutions of this compound to the wells.

-

Initiate the reaction by adding recombinant PKM2.

-

Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.

-

Calculate the initial reaction rates and plot them against the activator concentration to determine the AC50 value.

-

Caption: Workflow for the LDH-coupled assay to determine the in vitro activity of PKM2 activators.

Cellular PKM2 Activity Assay

This assay measures the activity of PKM2 in a cellular context.

-

Principle: Cells are treated with the activator, and then lysed. The PKM2 activity in the cell lysate is measured using the LDH-coupled assay.

-

Procedure:

-

Culture cancer cells (e.g., A549 or H1299) in appropriate media.

-

Treat cells with various concentrations of this compound for a specified time.

-

Wash the cells with PBS and lyse them in a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Measure the protein concentration of the lysate.

-

Perform the LDH-coupled assay on the cell lysate as described in section 4.1, normalizing the activity to the total protein concentration.

-

Logical Relationships in the Mechanism of Action

The mechanism of action of this compound can be summarized through a series of logical relationships.

Caption: Logical progression of the mechanism of action for this compound, from binding to cellular effect.

This technical guide provides a foundational understanding of the mechanism of action of this compound. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in various cancer models, will be crucial for its development as a potential therapeutic agent.

References

The Discovery and Synthesis of PKM2 Activator 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Kinase M2 (PKM2) is a critical enzyme in cellular metabolism, particularly in cancer cells, where it plays a pivotal role in the Warburg effect. Its ability to switch between a highly active tetrameric state and a less active dimeric form makes it an attractive target for therapeutic intervention. Small molecule activators of PKM2 that stabilize the active tetramer are of significant interest for their potential to reprogram cancer cell metabolism and inhibit tumor growth. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of PKM2 activator 5, a potent N,N'-diarylsulfonamide-based activator of PKM2. Detailed experimental protocols for its synthesis and characterization, along with a summary of its known biological activities and relevant signaling pathways, are presented.

Introduction: The Role of PKM2 in Cancer Metabolism

Pyruvate kinase catalyzes the final, rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is predominantly expressed in embryonic and tumor cells.[2] Unlike the constitutively active M1 isoform found in most adult tissues, PKM2 activity is subject to complex allosteric regulation.[3] In cancer cells, PKM2 is often found in its less active dimeric state, which slows down the glycolytic flux and allows for the accumulation of glycolytic intermediates. These intermediates are then shunted into biosynthetic pathways, such as the pentose phosphate pathway, to produce nucleotides, amino acids, and lipids necessary for rapid cell proliferation.[3] This metabolic reprogramming is a hallmark of cancer known as the Warburg effect.[1]

Activation of PKM2, forcing it into its stable and highly active tetrameric form, can reverse the Warburg effect by promoting the conversion of PEP to pyruvate, thereby increasing ATP production and reducing the availability of biosynthetic precursors.[2] This has been shown to suppress tumor growth in preclinical models, validating PKM2 as a promising therapeutic target.[4]

Discovery of this compound

This compound belongs to a class of substituted N,N'-diarylsulfonamides identified through high-throughput screening as potent activators of PKM2.[5] In the seminal work by Boxer et al. (2010), a luciferase-coupled assay was used to screen a large chemical library for compounds that could activate recombinant human PKM2.[6] this compound, also referred to as compound 8 in some commercial contexts, emerged as a promising hit from this screen.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds for comparison.

| Compound | Target | Assay Type | AC50 (µM) | Reference |

| This compound (compound 8) | PKM2 | Luciferase-coupled assay | 0.316 | [5] |

| DASA-58 | PKM2 | Biochemical | 0.038 | [7] |

| TEPP-46 | PKM2 | Biochemical | 0.092 | [7] |

| Fructose-1,6-bisphosphate (FBP) | PKM2 | - | Endogenous Activator | [3] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not explicitly available in a single source, the general synthesis of N,N'-diarylsulfonamides is well-described. The following is a representative protocol based on the procedures outlined for this class of compounds.

General Synthetic Scheme

The synthesis of N,N'-diarylsulfonamides typically involves the coupling of a substituted aniline with a sulfonyl chloride.

Diagram: General Synthetic Scheme for N,N'-diarylsulfonamides

Caption: General reaction scheme for the synthesis of N,N'-diarylsulfonamides.

Representative Experimental Protocol

Materials:

-

Appropriately substituted aniline

-

Sulfonyl chloride

-

Pyridine or Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted aniline (2 equivalents) in DMF, add the base (e.g., pyridine, 2.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of the sulfonyl chloride (1 equivalent) in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N,N'-diarylsulfonamide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Biological Evaluation

PKM2 Enzyme Activity Assay (LDH-Coupled)

This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[7]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Recombinant human PKM2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

This compound (or other test compounds)

-

DMSO (vehicle control)

Procedure (96-well plate format):

-

Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add 190 µL of the master mix to each well of a 96-well plate.

-

Add 5 µL of the test compound at various concentrations (or DMSO for control) to the respective wells.

-

Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.

-

Immediately monitor the decrease in absorbance at 340 nm at 25°C for 20-30 minutes using a microplate reader.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Plot the reaction velocity against the concentration of the activator and fit the data to a dose-response curve to determine the AC50 value.

Diagram: LDH-Coupled Assay Workflow

Caption: Workflow of the lactate dehydrogenase (LDH)-coupled assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[8]

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for a defined period.

-

Heating: Heat the cell suspensions to a range of temperatures.

-

Lysis: Lyse the cells to release the proteins.

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble PKM2 in the supernatant by Western blotting or other protein detection methods.

-

Analysis: A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

PKM2 Signaling and Mechanism of Action

PKM2 activation by small molecules like this compound stabilizes the tetrameric conformation of the enzyme.[3] This leads to a shift in cellular metabolism away from anabolic pathways and towards catabolic glycolysis, resulting in increased pyruvate and ATP production.

Diagram: PKM2 Signaling Pathway

Caption: Simplified PKM2 signaling pathway illustrating the shift from anabolic to catabolic metabolism upon activation.

Cellular Effects and Therapeutic Potential

Activation of PKM2 by N,N'-diarylsulfonamides has been shown to have significant effects on cancer cell metabolism and proliferation.

-

Reversal of the Warburg Effect: By promoting the conversion of PEP to pyruvate, PKM2 activators reduce the flux of glycolytic intermediates into anabolic pathways.[4]

-

Induction of Serine Auxotrophy: Cancer cells treated with PKM2 activators exhibit an increased dependence on exogenous serine for survival, as the endogenous synthesis of serine from glycolytic intermediates is reduced.[9]

-

Inhibition of Tumor Growth: In preclinical xenograft models, small molecule activators of PKM2 have been shown to inhibit tumor formation and growth.[4]

Conclusion and Future Directions

This compound and other N,N'-diarylsulfonamide-based compounds represent a promising class of molecules for the therapeutic targeting of cancer metabolism. Their ability to allosterically activate PKM2 and reprogram cellular metabolism provides a clear rationale for their further development. Future research should focus on obtaining comprehensive pharmacokinetic and pharmacodynamic data for these compounds to guide their translation into clinical settings. Furthermore, exploring the efficacy of PKM2 activators in combination with other anticancer agents that target different cellular pathways may lead to more effective therapeutic strategies.

Disclaimer: This document is intended for informational and research purposes only. The provided protocols are representative and may require optimization for specific experimental conditions. The synthesis of chemical compounds should only be performed by trained professionals in a suitably equipped laboratory.

References

- 1. Emerging roles of PKM2 in cell metabolism and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 3. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a Small Compound Targeting PKM2-Regulated Signaling Using 2D Gel Electrophoresis-Based Proteome-wide CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of PKM2 Activator 5: A Technical Guide for Drug Development Professionals

An in-depth analysis of the N,N'-diarylsulfonamide scaffold, providing key data and methodologies for researchers in oncology and metabolic diseases.

Pyruvate Kinase M2 (PKM2) has emerged as a critical regulator of cancer cell metabolism, orchestrating the switch between energy production and anabolic processes necessary for rapid cell proliferation. The activation of PKM2 is a promising therapeutic strategy to reverse the Warburg effect and suppress tumor growth. This technical guide focuses on the structure-activity relationship (SAR) of a potent class of N,N'-diarylsulfonamide activators, with a specific emphasis on the chemical scaffold of "PKM2 activator 5" and its analogs. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR data for a series of N,N'-diarylsulfonamide analogs, highlighting the impact of various substitutions on the potency of PKM2 activation. The data is derived from seminal work in the field, which identified this class of compounds through high-throughput screening.[1][2][3] The activity of the compounds is presented as the half-maximal activation concentration (AC50), which is the concentration of the compound required to elicit 50% of the maximal activation of PKM2.

| Compound ID | R1 Group | R2 Group | AC50 (µM) |

| Lead Compound (2) | 4-chlorophenyl | 4-methoxyphenyl | 0.111 |

| Analog 10 | 4-chlorophenyl | 4-(trifluoromethoxy)phenyl | 0.065 |

| Analog 12 | 4-chlorophenyl | 2-naphthyl | 0.028 |

| Analog 14 | 4-chlorophenyl | 6-quinolinyl | 0.052 |

| This compound (8) | 4-chlorophenyl | 4-ethoxyphenyl | 0.316[4] |

| Analog 28 | 4-chlorophenyl | 6-(2,2-dimethylchroman) | 0.066 |

| Analog 54 | 3-chloro-4-methylphenyl | 2-naphthyl | 0.026 |

| Analog 55 | 3-chloro-4-methylphenyl | 6-quinolinyl | 0.043 |

| Analog 56 | 3-chloro-4-methylphenyl | 6-(2,2-dimethylchroman) | 0.099 |

| Analog 58 | 3-chloro-4-methylphenyl | 4-(trifluoromethoxy)phenyl | 0.038 |

Key Signaling Pathways and Experimental Workflows

The activation of PKM2 by small molecules like the N,N'-diarylsulfonamide series initiates a cascade of events that influence cellular metabolism and signaling. Understanding these pathways and the experimental methods to probe them is crucial for drug development.

PKM2 Activation and Metabolic Reprogramming

PKM2 exists in a dynamic equilibrium between a highly active tetrameric state and a less active dimeric state.[1] In cancer cells, the dimeric form is predominant, which slows down glycolysis at the final step and allows for the accumulation of upstream glycolytic intermediates. These intermediates are then shunted into anabolic pathways, such as the pentose phosphate pathway and serine biosynthesis, to produce the building blocks required for cell proliferation. PKM2 activators promote the formation of the stable, active tetramer, thereby increasing the rate of glycolysis and ATP production while reducing the availability of intermediates for anabolic processes.

Experimental Workflow for PKM2 Activator Screening and Characterization

The identification and characterization of PKM2 activators typically follow a multi-step workflow, beginning with high-throughput screening and progressing to more detailed biochemical and cellular assays.

Detailed Experimental Protocols

Reproducible and robust experimental protocols are essential for the validation of PKM2 activators. Below are detailed methodologies for key in vitro and cellular assays.

PKM2 Lactate Dehydrogenase (LDH)-Coupled Activity Assay

This spectrophotometric assay measures the rate of pyruvate production by PKM2 by coupling it to the conversion of pyruvate to lactate by lactate dehydrogenase (LDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored over time.

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

Test compounds (dissolved in DMSO)

-

96-well, UV-transparent microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add the reaction mixture to the wells of the 96-well plate.

-

Add the test compounds at various concentrations (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding a solution of recombinant PKM2 to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 20-30 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Plot the reaction velocity against the compound concentration and fit the data to a dose-response curve to determine the AC50 value.

Luciferase-Based ATP Quantification Assay

This is an endpoint assay that measures the amount of ATP produced by the PKM2-catalyzed reaction. The generated ATP is used by luciferase to produce a luminescent signal, which is proportional to the PKM2 activity.

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Test compounds (dissolved in DMSO)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

96-well, opaque-walled microplate

-

Luminometer plate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, and ADP.

-

Add the reaction mixture to the wells of the 96-well plate.

-

Add the test compounds at various concentrations (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding a solution of recombinant PKM2 to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for ATP production.

-

Add the ATP detection reagent to each well to stop the PKM2 reaction and initiate the luciferase reaction.

-

Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescent signal against the compound concentration and fit the data to a dose-response curve to determine the AC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding can stabilize a protein against thermal denaturation.

Materials:

-

Cancer cell line expressing PKM2 (e.g., A549, HCT116)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE and Western blotting reagents

-

Anti-PKM2 antibody

-

PCR tubes and a thermal cycler

Procedure:

-

Culture cells to a high confluency and treat with the test compound or vehicle control for a specified time.

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation.

-

Analyze the supernatant by SDS-PAGE and Western blotting using an anti-PKM2 antibody.

-

Quantify the band intensities at each temperature and plot them against the temperature to generate a melting curve.

-

A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Properties of PKM2 Activator 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of PKM2 activator 5, a potent small molecule activator of Pyruvate Kinase M2 (PKM2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting cancer metabolism.

Introduction

Pyruvate Kinase M2 (PKM2) is a key enzyme in the glycolytic pathway, catalyzing the final rate-limiting step. In cancer cells, PKM2 is predominantly found in a less active dimeric state, which diverts glucose metabolites towards anabolic processes, thereby supporting rapid cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 represent a promising therapeutic strategy to reverse this metabolic phenotype and inhibit tumor growth. This compound, also known as compound 8, is a member of the N,N'-diarylsulfonamide class of PKM2 activators.

Chemical Properties and Data

This compound is a potent activator of PKM2.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Compound Name | This compound (compound 8) | [1] |

| CAS Number | 796092-26-7 | |

| Molecular Formula | C₁₈H₁₉FN₂O₆S₂ | |

| Molecular Weight | 442.48 g/mol | [1] |

| AC₅₀ | 0.316 µM | [1] |

| Appearance | Solid | |

| Purity | 96.24% | [1] |

| Storage Conditions | Room temperature in continental US; may vary elsewhere. | [1] |

Mechanism of Action

PKM2 activators, including this compound, function by promoting the formation and stabilization of the active tetrameric state of the PKM2 enzyme. This allosteric activation enhances the enzyme's catalytic activity, leading to an increased conversion of phosphoenolpyruvate (PEP) to pyruvate. The binding site for this class of activators is located at the subunit interface of the PKM2 protein, a site distinct from that of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP). By locking PKM2 in its active tetrameric conformation, these activators can counteract the inhibitory signals present in cancer cells, such as phosphorylation by tyrosine kinases, which favor the less active dimeric state.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize PKM2 activators like this compound. The specific details for experiments conducted with this compound can be found in Boxer MB, et al. J Med Chem. 2010 Feb 11;53(3):1048-55.

Synthesis of this compound (Compound 8)

The synthesis of this compound and its analogs is detailed in the primary literature by Boxer et al. (2010). The general approach involves the synthesis of substituted N,N'-diarylsulfonamides.

In Vitro PKM2 Activity Assay (LDH-Coupled Assay)

This assay measures the enzymatic activity of PKM2 by monitoring the production of pyruvate, which is then coupled to the lactate dehydrogenase (LDH) reaction. The oxidation of NADH to NAD+ by LDH is monitored as a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human PKM2 enzyme

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT

-

Substrates: Phosphoenolpyruvate (PEP) and ADP

-

Coupling Enzyme and Substrate: Lactate Dehydrogenase (LDH) and NADH

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add serial dilutions of this compound to the wells of the microplate. Include a DMSO control.

-

Initiate the reaction by adding the PKM2 enzyme to all wells.

-

Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature.

-

Calculate the initial reaction rates from the linear portion of the absorbance curves.

-

Plot the reaction rates against the concentration of this compound to determine the AC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to the PKM2 protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

-

Cancer cell line expressing PKM2

-

This compound

-

Cell lysis buffer

-

PCR tubes or 96-well PCR plates

-

Thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-PKM2 antibody

Procedure:

-

Treat intact cells with this compound or vehicle control.

-

Lyse the cells and centrifuge to remove debris.

-

Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Centrifuge the heated lysates to pellet aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble PKM2 at each temperature by Western blotting.

-

Plot the fraction of soluble PKM2 against temperature to generate melting curves and determine the shift in melting temperature upon compound treatment.

In Vitro and In Vivo Studies

While specific in vitro and in vivo data for this compound are limited in the public domain, studies on other N,N'-diarylsulfonamide analogs have demonstrated their ability to activate PKM2 in cellular assays and impact cancer cell metabolism. These activators have been shown to reduce lactate production and inhibit the proliferation of cancer cells, particularly under nutrient-limiting conditions. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This compound is a potent small molecule activator of PKM2 with well-defined chemical properties. The methodologies described in this guide provide a framework for its further investigation and characterization. As a tool compound, it can be instrumental in exploring the biological consequences of PKM2 activation in cancer cells and in preclinical models, paving the way for the development of novel metabolism-targeted cancer therapies.

References

An In-depth Technical Guide to the Allosteric Binding Site of PKM2 Activator 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric binding site for small-molecule activators of Pyruvate Kinase M2 (PKM2), a critical enzyme in cancer metabolism. This document details the binding pocket, quantitative analysis of activator binding and efficacy, experimental protocols for key assays, and the downstream signaling implications of PKM2 activation.

The Allosteric Activator Binding Site

Small-molecule activators of PKM2, such as TEPP-46 and DASA-58, bind to a distinct allosteric pocket located at the interface between two PKM2 monomers (the A-A' interface). This binding site is separate from the binding site of the endogenous allosteric activator, fructose-1,6-bisphosphate (FBP). The binding of these synthetic activators stabilizes the active tetrameric conformation of PKM2, promoting a highly active enzymatic state.

Crystallographic studies have identified key amino acid residues that form this allosteric binding pocket. These residues create a hydrophobic pocket with some polar contacts that facilitate the binding of the activators.

Key Interacting Residues at the Allosteric Binding Site:

| Residue | Role in Binding |

| Phe26 | Forms part of a flat, apolar surface accommodating the activator molecule. |

| Leu27 | Contributes to the hydrophobic character of the binding pocket. |

| Met30 | Interacts with the activator through apolar contacts. |

| Tyr390 | Forms a surface for the quinoline moiety of some activators and its backbone oxygen can form a hydrogen bond. |

| Gln393 | Interacts with activators at the interfacial active site region. |

| Leu394 | Contributes to the hydrophobic pocket that accommodates the activator. |

| Glu397 | Interacts with activators at the interfacial active site region. |

Quantitative Analysis of PKM2 Activators

The efficacy and binding affinity of PKM2 activators are determined through various biochemical and biophysical assays. The following tables summarize key quantitative data for representative PKM2 activators.

Table 1: Activation Constants (AC50) and Dissociation Constants (Kd) of PKM2 Activators

| Activator | AC50 (nM) | Kd (µM) | Method |

| TEPP-46 (ML-265) | 92[1][2][3] | Not explicitly reported | Enzyme Kinetics |

| DASA-58 | 38 | Not explicitly reported | Enzyme Kinetics |

| PKM2 activator 6 | Not explicitly reported | 121 | Not specified[1] |

Table 2: Kinetic Parameters of PKM2 in the Presence of Activators

| Condition | Km for PEP (µM) | Vmax |

| Basal (Dimeric PKM2) | ~500 | Comparable to tetramer |

| + TEPP-46/DASA-58 | Significantly decreased | No significant change |

| + FBP (Endogenous Activator) | 30 | Comparable to dimer |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PKM2 activators. This section provides protocols for key experiments.

Lactate Dehydrogenase (LDH)-Coupled Enzyme-Coupled Spectrophotometric Assay for PKM2 Activity

This continuous assay measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), which is coupled to the oxidation of NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PKM2 activity.[4]

Materials:

-

Recombinant human PKM2

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

PKM2 activator (dissolved in DMSO)

-

96-well, UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction master mix containing assay buffer, PEP, ADP, NADH, and LDH.

-

Add 190 µL of the master mix to each well of the 96-well plate.

-

Add 5 µL of the PKM2 activator at various concentrations (or DMSO for control) to the respective wells.

-

Initiate the reaction by adding 5 µL of a pre-diluted PKM2 enzyme solution to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for 20-30 minutes, taking readings every 30-60 seconds.

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

-

Plot the V₀ against the concentration of the PKM2 activator.

-

Determine the AC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Fluorescence Polarization (FP) Assay for Activator Binding

This assay measures the binding of a fluorescently labeled small molecule (tracer) to PKM2. When the small, rapidly tumbling tracer binds to the much larger PKM2 protein, its rotational motion is slowed, resulting in an increase in the polarization of its emitted fluorescence. Unlabeled activators can then be assessed for their ability to compete with the tracer for binding to PKM2.

Materials:

-

Recombinant human PKM2

-

Fluorescently labeled PKM2 activator (tracer)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Unlabeled PKM2 activator (competitor)

-

Black, low-volume 384-well microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

To the wells of the microplate, add a fixed concentration of the fluorescent tracer.

-

Add varying concentrations of the unlabeled competitor (PKM2 activator).

-

Add a fixed concentration of PKM2 to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

-

Measure the fluorescence polarization of each well using the plate reader.

Data Analysis:

-

The binding of the tracer to PKM2 will result in a high polarization signal, while displacement by the competitor will lead to a decrease in polarization.

-

Plot the fluorescence polarization values against the logarithm of the competitor concentration.

-

Determine the IC50 value from the resulting competition curve. The Kd of the unlabeled activator can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte (PKM2 activator) flows over an immobilized ligand (PKM2).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PKM2

-

PKM2 activator

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling reagents (EDC, NHS) and ethanolamine

Procedure:

-

Immobilization: Immobilize PKM2 onto the sensor chip surface via amine coupling.

-

Binding Measurement: Inject a series of concentrations of the PKM2 activator over the immobilized PKM2 surface and a reference surface.

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound activator.

Data Analysis:

-

The binding of the activator to PKM2 is monitored in real-time as a sensorgram (response units vs. time).

-

The association rate constant (ka) and dissociation rate constant (kd) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

-

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Signaling Pathways and Experimental Workflows

The activation of PKM2 has significant implications for cellular metabolism, particularly in the context of the Warburg effect. The following diagrams, generated using the DOT language, illustrate the central role of PKM2 and the workflow for its characterization.

Caption: PKM2 Signaling Pathway in Cancer Metabolism.

Caption: Workflow for PKM2 Activator Discovery and Characterization.

References

The Role of PKM2 Activators in Reversing the Warburg Effect: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon by which cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen.[1] This metabolic reprogramming is crucial for supporting rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis. At the heart of this metabolic switch lies the M2 isoform of pyruvate kinase (PKM2), a key glycolytic enzyme.[1]

In cancer cells, PKM2 typically exists in a low-activity dimeric form, which slows down the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] This enzymatic bottleneck leads to the accumulation of upstream glycolytic intermediates that are then shunted into anabolic pathways, such as the pentose phosphate pathway, for the synthesis of nucleotides, lipids, and amino acids.[1] Furthermore, the dimeric PKM2 can translocate to the nucleus and act as a protein kinase, promoting the transcription of genes involved in cell proliferation and the Warburg effect itself.[2]

Small molecule activators of PKM2 have emerged as a promising therapeutic strategy to counteract this metabolic phenotype. These activators promote the formation of the highly active tetrameric form of PKM2, thereby "reversing" the Warburg effect by accelerating the conversion of PEP to pyruvate.[3][4] This guide provides an in-depth technical overview of the role of PKM2 activators in this process, with a focus on quantitative data, experimental protocols, and signaling pathways. Due to the limited publicly available data on a specific compound designated solely as "PKM2 activator 5," this guide will focus on well-characterized PKM2 activators such as DASA-58 and TEPP-46 to illustrate the principles and methodologies. A product named "this compound (compound 8)" has been identified with an AC50 value of 0.316 µM, indicating its potency in activating PKM2.[5]

Data Presentation: Efficacy of PKM2 Activators

The following tables summarize quantitative data on the effects of PKM2 activators on cancer cell metabolism, providing insights into their potential to reverse the Warburg effect.

| Activator | Cell Line | Concentration | Change in Glucose Consumption | Change in Lactate Production | Reference |

| TEPP-46 | H1299 (Lung Cancer) | 30 µM | ▲ Increased | ▲ Increased | [6][7] |

| DASA-58 | H1299 (Lung Cancer) | Not specified | No significant change | ▼ Decreased | [6] |

| DASA-58 | Breast Cancer Cell Lines | Not specified | Not specified | ▲ Increased | [8] |

| TEPP-46 & DASA-58 | Bone Marrow-Derived Macrophages (LPS-activated) | Not specified | Not applicable | ▼ Decreased (Glycolysis inhibited) | [9] |

| Activator | Parameter | Value | Assay Condition | Reference |

| DASA-58 | AC50 | 38 nM | In vitro enzymatic assay | [1] |

| DASA-58 | AC90 | 680 nM | In vitro enzymatic assay | [1] |

| DASA-58 | Cellular EC50 | 19.6 µM | A549 cell lysate PKM2 activity | [10] |

| TEPP-46 | Not specified | Not specified | Not specified | Not specified |

| This compound (compound 8) | AC50 | 0.316 µM | In vitro enzymatic assay | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to investigate the effects of PKM2 activators on the Warburg effect.

Lactate Production Assay

This protocol describes a method to quantify lactate secreted by cancer cells into the culture medium.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PKM2 activator (e.g., TEPP-46, DASA-58)

-

Phosphate-buffered saline (PBS)

-

Lactate assay kit (commercially available) or a method based on lactate dehydrogenase (LDH) activity[11]

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

The following day, replace the medium with fresh medium containing various concentrations of the PKM2 activator or vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 24 or 48 hours).

-

After incubation, collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions. Alternatively, an enzymatic assay using LDH can be employed, where the conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[11]

-

Normalize the lactate concentration to the cell number or total protein content in each well.

Glucose Uptake Assay

This protocol outlines a method to measure the rate of glucose consumption by cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PKM2 activator

-

Glucose-free culture medium

-

2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Phosphate-buffered saline (PBS)

-

Scintillation counter or fluorescence microplate reader/flow cytometer

-

96-well plate

Procedure:

-

Seed cells in a 96-well plate and culture overnight.

-

Wash the cells with glucose-free medium.

-

Treat the cells with the PKM2 activator or vehicle control in glucose-free medium for the desired duration.

-

Add the glucose analog (e.g., 2-NBDG at 150 µg/ml) to the medium and incubate for a defined period (e.g., 10 minutes to overnight).[4]

-

Terminate the uptake by washing the cells with ice-cold PBS.

-

Lyse the cells.

-

If using a radiolabeled glucose analog, measure the radioactivity in the cell lysates using a scintillation counter. If using a fluorescent analog, measure the fluorescence using a microplate reader or flow cytometer.[4]

-

Normalize the glucose uptake to the cell number or protein concentration.

Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) Assay

This protocol describes the use of an extracellular flux analyzer to simultaneously measure mitochondrial respiration and glycolysis.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PKM2 activator

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

XF cell culture microplates

-

Assay medium

-

Mitochondrial stress test reagents (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Seed cells in an XF cell culture microplate and allow them to adhere.

-

Treat the cells with the PKM2 activator for the desired time.

-

Prior to the assay, replace the culture medium with unbuffered assay medium and incubate in a non-CO₂ incubator.

-

Place the plate in the extracellular flux analyzer to measure basal OCR and ECAR.

-

To assess mitochondrial function, sequentially inject mitochondrial stress test reagents to measure key parameters of mitochondrial respiration.[2]

-

The instrument measures real-time changes in oxygen and proton concentrations in the medium, from which OCR (a measure of mitochondrial respiration) and ECAR (an indicator of glycolysis) are calculated.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of the Warburg effect and its reversal by a PKM2 activator.

Caption: Experimental workflow for assessing the metabolic effects of a PKM2 activator.

Conclusion

PKM2 activators represent a targeted approach to cancer therapy by reprogramming cellular metabolism. By forcing PKM2 into its active tetrameric state, these compounds can reverse the Warburg effect, thereby redirecting glucose flux from anabolic pathways towards oxidative phosphorylation. This metabolic shift can inhibit tumor growth and potentially increase the sensitivity of cancer cells to other therapeutic agents. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of PKM2 activation in oncology. The context-dependent effects of different activators across various cancer types highlight the importance of detailed preclinical characterization to identify the most responsive patient populations.

References

- 1. benchchem.com [benchchem.com]

- 2. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Pyruvate Kinase M2 regulates Hif-1α activity and IL-1β induction, and is a critical determinant of the Warburg Effect in LPS-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Impact of PKM2 Activator 5 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is preferentially expressed in cancer cells and plays a pivotal role in regulating cancer cell metabolism. Unlike the constitutively active M1 isoform found in most normal differentiated tissues, PKM2 can switch between a highly active tetrameric state and a less active dimeric state. The dimeric form of PKM2 is predominant in tumor cells and contributes to the Warburg effect by slowing the glycolytic rate at the final step, thereby redirecting glycolytic intermediates into anabolic pathways essential for cell proliferation, such as the pentose phosphate pathway and serine synthesis. Small molecule activators that stabilize the active tetrameric form of PKM2 are of significant interest as potential cancer therapeutics. This technical guide focuses on the effects of PKM2 activator 5, a potent small molecule activator, on cancer cell metabolism, and provides an in-depth overview of its mechanism of action, relevant signaling pathways, and the experimental protocols to assess its efficacy.

Introduction to PKM2 and its Role in Cancer Metabolism

Pyruvate kinase catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP.[1] The M2 isoform of pyruvate kinase (PKM2) is a splice variant that is predominantly expressed in embryonic and cancer cells.[2] In cancer cells, PKM2 is typically found in a less active dimeric state, which is crucial for maintaining a glycolytic phenotype.[2] This dimeric form has non-metabolic functions as well, including acting as a protein kinase and a transcriptional coactivator, further promoting cell proliferation and survival.[2][3]

The activation of PKM2 by small molecules induces its tetramerization, causing it to function more like the highly active PKM1 isoform.[2] This shift is hypothesized to reverse the Warburg effect by promoting the completion of glycolysis, leading to increased pyruvate and ATP production and reducing the availability of glycolytic intermediates for anabolic processes.[4] This alteration of the metabolic landscape of cancer cells presents a promising therapeutic strategy.

This compound: A Potent Modulator of Cancer Cell Metabolism

This compound is a small molecule identified as a potent activator of PKM2.[5] Its primary mechanism of action is to promote the formation of the active tetrameric state of PKM2, thereby enhancing its enzymatic activity.

Quantitative Data on this compound

The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Reference |

| AC50 | 0.316 µM | [5] |

AC50 (Half-maximal activation constant) represents the concentration of the activator required to elicit 50% of its maximum effect.

While specific quantitative data on the metabolic effects of this compound on cancer cells are not extensively published under this specific compound name, the expected effects based on the mechanism of action of other well-characterized PKM2 activators like TEPP-46 are an increase in glucose consumption and altered lactate production.[6][7] For instance, treatment of H1299 lung cancer cells with the PKM2 activator TEPP-46 resulted in a significant increase in glucose consumption from the cell culture media after 48 hours (3.6 ± 0.4 mM glucose consumed in treated cells vs. 1.6 ± 0.6 mM in vehicle-treated cells, p < 0.05).[7]

Signaling Pathways Modulated by PKM2 Activation

The activation of PKM2 has significant downstream effects on various signaling and metabolic pathways within cancer cells. The following diagram illustrates the central role of PKM2 in cancer metabolism and the impact of its activation.

Caption: Signaling pathway of PKM2 in cancer cell metabolism.

Experimental Protocols

To assess the effect of this compound on cancer cell metabolism, a series of biochemical and cell-based assays are required. The following sections detail the methodologies for key experiments.

PKM2 Activation Assay (LDH-Coupled)

This is a continuous spectrophotometric assay that measures the production of pyruvate by PKM2. The pyruvate is then converted to lactate by lactate dehydrogenase (LDH), a reaction that involves the oxidation of NADH to NAD+. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[3][8]

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂[3]

-

Recombinant human PKM2 (final concentration 20 nM)[3]

-

Phosphoenolpyruvate (PEP) (final concentration 0.5 mM)[3]

-

Adenosine diphosphate (ADP) (final concentration 1 mM)[3]

-

Nicotinamide adenine dinucleotide (NADH) (final concentration 0.2 mM)[3]

-

Lactate dehydrogenase (LDH) (final concentration 8 units/well)[3]

-

This compound (various concentrations)

-

DMSO (vehicle control)

Procedure (96-well plate format):

-

Prepare a master mix containing assay buffer, PEP, ADP, NADH, and LDH.[3]

-

Add 5 µL of this compound at various concentrations (or DMSO for control) to the respective wells.[3]

-

Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.[3]

-

Immediately start monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a plate reader.[3]

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.[3]

-

Plot the reaction velocity against the concentration of this compound.

-

Determine the EC50 (half-maximal effective concentration) value by fitting the data to a dose-response curve.[3]

Cellular Glucose Consumption and Lactate Production Assays

These assays quantify the metabolic shift in cancer cells upon treatment with this compound.

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere.[3]

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours).[3]

Sample Preparation:

-

After treatment, collect the cell culture medium.[3]

Glucose Consumption Assay:

-

Use a commercially available glucose assay kit (e.g., based on glucose oxidase) to measure the glucose concentration in the collected medium.

-

Calculate glucose consumption by subtracting the glucose concentration in the medium of treated cells from that of the control (no cells) wells.

Lactate Production Assay:

-

Use a commercially available lactate assay kit (e.g., based on lactate oxidase or lactate dehydrogenase) to measure the lactate concentration in the collected medium.[3]

-

Lactate production is determined by the amount of lactate secreted into the medium.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a PKM2 activator.

Caption: Experimental workflow for evaluating a PKM2 activator.

Conclusion

This compound represents a promising therapeutic agent for targeting the metabolic vulnerabilities of cancer cells. By forcing PKM2 into its active tetrameric state, it has the potential to reverse the Warburg effect, thereby depleting the anabolic precursors necessary for rapid cell proliferation. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of PKM2 activators. Further research into the specific effects of this compound on a broad range of cancer cell types and in in vivo models is warranted to fully elucidate its therapeutic potential. The complex and multifaceted role of PKM2 in both metabolism and gene regulation suggests that its activation could have profound and beneficial effects in cancer therapy.[4][9]

References

- 1. researchgate.net [researchgate.net]

- 2. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oncotarget.com [oncotarget.com]

- 7. PKM2 activation sensitizes cancer cells to growth inhibition by 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Pyruvate Kinase M2 and Cancer: The Role of PKM2 in Promoting Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding PKM2 Activator 5: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of Pyruvate Kinase M2 (PKM2) activator 5, focusing on its activation concentration (AC50) value, the experimental protocols to determine this value, and its role within key cellular signaling pathways.

Pyruvate Kinase M2 (PKM2) is a critical enzyme in glycolysis, a metabolic pathway central to both normal cell function and tumorigenesis. In cancer cells, PKM2 is predominantly found in a less active dimeric form, which contributes to the Warburg effect—a metabolic shift towards aerobic glycolysis. PKM2 activators, such as compound 5, are of significant interest as they promote the formation of the more active tetrameric state, thereby aiming to reverse this metabolic aberration and inhibit cancer cell proliferation.[1][2]

Quantitative Data Summary

The efficacy of a PKM2 activator is quantified by its AC50 value, which represents the concentration of the compound required to achieve 50% of its maximum activation potential.

| Compound | Target | AC50 Value (µM) |

| PKM2 activator 5 | PKM2 | 0.316 |

Experimental Protocols

Accurate determination of the AC50 value and characterization of the activator's cellular effects are paramount. The following are detailed methodologies for key experiments.

Biochemical Assay for AC50 Determination: LDH-Coupled Spectrophotometric Assay

This continuous spectrophotometric assay is a standard method for measuring PKM2 activity by quantifying pyruvate production.[3][4] The pyruvate is converted to lactate by lactate dehydrogenase (LDH), a process that involves the oxidation of NADH to NAD+. The resulting decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.[3][5][6]

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂.[3]

-

Recombinant Human PKM2: Final concentration of 20 nM.[3]

-

Phosphoenolpyruvate (PEP): Final concentration of 0.5 mM.[3]

-

Adenosine Diphosphate (ADP): Final concentration of 1 mM.[3]

-

Nicotinamide Adenine Dinucleotide (NADH): Final concentration of 0.2 mM.[3]

-

Lactate Dehydrogenase (LDH): Final concentration of 8 units/well.[3]

-

This compound: A range of concentrations prepared by serial dilution.

-

Vehicle Control: DMSO.[3]

Assay Procedure (96-well plate format):

-

Prepare a master mix containing the assay buffer, PEP, ADP, NADH, and LDH.[3]

-

Add 190 µL of the master mix to each well of a 96-well plate.[3]

-

Add 5 µL of varying concentrations of this compound or DMSO (for control) to the respective wells.[3]

-

Initiate the reaction by adding 5 µL of the diluted PKM2 enzyme solution.[3]

-

Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C for 20 minutes using a microplate reader.[3]

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.[3]

-

Plot the reaction velocity against the concentration of this compound.

-

Determine the AC50 value by fitting the data to a dose-response curve using appropriate software.[3]

Cellular Assay: Extracellular Acidification Rate (ECAR) Assay

Activation of PKM2 is expected to increase the rate of glycolysis, leading to a higher production and extrusion of lactate and protons. This change in proton efflux can be measured in real-time as the extracellular acidification rate (ECAR).

Experimental Protocol:

-

Cell Culture: Culture a suitable cancer cell line (e.g., A549, H1299) in the appropriate growth medium.

-

Cell Seeding: Seed the cells into a Seahorse XF analyzer plate.

-

Treatment: Treat the cells with various concentrations of this compound.

-

ECAR Measurement: Use a Seahorse XF Analyzer to measure the ECAR in real-time. An increase in ECAR following treatment indicates an increase in glycolytic flux due to PKM2 activation.

Signaling Pathways and Experimental Workflows

PKM2 is integrated into complex signaling networks that regulate cell proliferation, metabolism, and survival. Understanding the impact of this compound on these pathways is crucial for elucidating its mechanism of action.

PKM2 and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and metabolism.[7] Akt can directly phosphorylate PKM2, which can influence its localization and non-glycolytic functions.[8] PKM2 activators, by promoting the tetrameric form, may counteract some of the pro-proliferative effects driven by this pathway.

Experimental Workflow to Investigate Pathway Modulation:

This workflow outlines the steps to determine how this compound affects the PI3K/Akt signaling pathway in cancer cells.

PKM2 Activation and Glycolysis

The primary mechanism of PKM2 activators is to enhance the final, rate-limiting step of glycolysis. This can be visualized as a direct influence on the metabolic pathway.

By providing a clear understanding of the AC50 value of this compound and the methodologies to assess its activity and cellular impact, this guide serves as a valuable resource for researchers dedicated to the development of novel cancer therapeutics targeting cellular metabolism.

References

- 1. Activators of PKM2 in cancer metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activators of PKM2 in cancer metabolism. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKT-induced PKM2 phosphorylation signals for IGF-1-stimulated cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on PKM2 Activator 5 and its Impact on Glycolysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyruvate Kinase M2 (PKM2) is a key glycolytic enzyme that is frequently upregulated in cancer cells and plays a pivotal role in metabolic reprogramming. In its less active dimeric form, PKM2 diverts glucose metabolites into anabolic pathways, supporting cell proliferation. Small molecule activators that stabilize the highly active tetrameric form of PKM2 are of significant interest as they can reprogram cancer cell metabolism back towards a state of higher glycolytic flux, thereby creating metabolic vulnerabilities. This technical guide focuses on PKM2 activator 5, a member of the N,N'-diarylsulfonamide class of PKM2 activators, and its impact on glycolysis. While specific quantitative data for this compound in peer-reviewed literature is limited, this document provides a comprehensive overview of the mechanism of action for this class of compounds, detailed experimental protocols for assessing their activity, and the broader implications of PKM2 activation on cellular signaling and metabolism.

Introduction to PKM2 and its Role in Glycolysis

Pyruvate kinase catalyzes the final and rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant generation of ATP. The M2 isoform of pyruvate kinase (PKM2) is a splice variant predominantly expressed in embryonic and tumor cells. Unlike the constitutively active PKM1 isoform found in most normal differentiated tissues, PKM2 can exist in two interconvertible oligomeric states: a highly active tetramer and a less active dimer.[1]

In cancer cells, the dimeric form of PKM2 is favored, which slows down the glycolytic rate at the final step. This "bottleneck" leads to the accumulation of upstream glycolytic intermediates, which are then shunted into various biosynthetic pathways, including the pentose phosphate pathway (for nucleotide synthesis), the serine synthesis pathway (for amino acid and lipid synthesis), and the glycerolipid synthesis pathway. This metabolic reprogramming, often referred to as the Warburg effect, provides the building blocks necessary for rapid cell proliferation.[2]

Small molecule activators of PKM2, such as this compound, function by stabilizing the active tetrameric conformation of the enzyme.[3] This shifts the equilibrium from the dimer to the tetramer, thereby increasing the rate of glycolysis and pyruvate production. This enhanced glycolytic flux can limit the availability of biosynthetic precursors, potentially inhibiting cancer cell growth.

This compound: A Potent Modulator of Glycolysis

This compound, also identified as compound 8, belongs to the N,N'-diarylsulfonamide class of small molecule activators.[4]

Mechanism of Action:

This compound and other compounds in its class act as allosteric activators. They bind to a pocket at the subunit interface of the PKM2 protein, a site distinct from the binding site of the endogenous allosteric activator fructose-1,6-bisphosphate (FBP).[1][5] This binding event induces a conformational change that stabilizes the active tetrameric state of PKM2.[1] The primary kinetic effect of this stabilization is a significant decrease in the Michaelis constant (Km) of PKM2 for its substrate, phosphoenolpyruvate (PEP), meaning the enzyme becomes much more efficient at lower substrate concentrations.[4] This enhanced enzymatic activity leads to an increased flux of PEP to pyruvate, thereby accelerating the overall rate of glycolysis.

Quantitative Data on PKM2 Activation and its Impact on Glycolysis

Table 1: In Vitro Activation of PKM2

| Compound | Class | AC50 (µM) | Mechanism of Action | Reference |

| This compound (compound 8) | N,N'-diarylsulfonamide | 0.316 | Allosteric activator, stabilizes tetrameric form | [5] |

| Lead N,N'-diarylsulfonamide | N,N'-diarylsulfonamide | 0.111 | Increases affinity for PEP | [4] |

| TEPP-46 | Thieno[3,2-b]pyrrole[3,2-d]pyridazinone | 0.092 | Allosteric activator, stabilizes tetrameric form | [6] |

AC50 (Half-maximal activation concentration) is the concentration of an activator that elicits a response halfway between the baseline and maximum response.

Table 2: Representative Cellular Effects of PKM2 Activation on Glycolysis

| Parameter | Cell Line | Treatment | Fold Change (vs. Control) | Reference |

| Lactate Production | H1299 | TEPP-46 | ~1.5 - 2.0 | [1] |

| Glucose Consumption | H1299 | TEPP-46 | ~1.5 | [7] |

| Extracellular Acidification Rate (ECAR) | A549 | DASA-58 | Increased | [1] |

This table presents representative data from other PKM2 activators to illustrate the expected effects of PKM2 activation. Specific results for this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on glycolysis.

In Vitro PKM2 Activation Assay (LDH-Coupled)

This assay measures the enzymatic activity of purified PKM2 in the presence of an activator by coupling the production of pyruvate to the lactate dehydrogenase (LDH)-mediated oxidation of NADH.

Materials:

-

Recombinant human PKM2 protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Nicotinamide adenine dinucleotide (NADH)

-

Lactate dehydrogenase (LDH)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP (e.g., 50 µM), ADP (e.g., 300 µM), NADH (e.g., 150 µM), and LDH (e.g., 10 units/mL).

-

Add the reaction mixture to the wells of a 96-well plate.

-

Add varying concentrations of this compound (e.g., 0.01 to 100 µM) or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding a final concentration of recombinant PKM2 (e.g., 1-5 nM).

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 25°C.

-

Calculate the initial reaction velocity (rate of NADH consumption) from the linear portion of the absorbance curve.

-

Plot the reaction velocity against the concentration of this compound to determine the AC50 value.

Cellular Glycolysis Assay (Lactate Production)

This assay measures the amount of lactate secreted into the cell culture medium as an indicator of the overall glycolytic rate.

Materials:

-

Cancer cell line of interest (e.g., A549, H1299)

-

Cell culture medium and supplements

-

This compound

-

Lactate assay kit (commercially available)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24-48 hours).

-

Collect the cell culture medium from each well.

-

Quantify the lactate concentration in the collected medium using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or total protein concentration in each well.

Extracellular Acidification Rate (ECAR) Assay

This assay measures the rate of proton extrusion from cells, which is largely a result of lactate production from glycolysis, using an extracellular flux analyzer.

Materials:

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

Specialized cell culture microplates for the analyzer

-

Assay medium (e.g., XF Base Medium supplemented with L-glutamine)

-

This compound

-

Glucose, Oligomycin, and 2-Deoxyglucose (2-DG) for glycolysis stress test

Procedure:

-

Seed cells in the specialized microplate and allow them to adhere.

-

The day of the assay, replace the culture medium with the assay medium and incubate in a CO₂-free incubator for 1 hour.

-

Load the sensor cartridge with this compound, glucose, oligomycin, and 2-DG.

-

Place the plate in the extracellular flux analyzer and perform a glycolysis stress test.

-

The instrument will measure the ECAR at baseline and after the sequential injection of the compounds. Activation of PKM2 by its activator should lead to an increase in the ECAR after glucose injection.

Signaling Pathways and Logical Relationships

Activation of PKM2 has implications beyond direct metabolic flux, influencing key signaling pathways that are critical for cancer cell growth and survival.

PKM2 Activation and the Glycolytic Pathway

The primary and most direct impact of this compound is on the glycolytic pathway. By forcing PKM2 into its active tetrameric state, the conversion of PEP to pyruvate is accelerated.

Caption: this compound shifts the equilibrium towards the active tetrameric form, accelerating glycolysis.

Experimental Workflow for Assessing PKM2 Activation

A typical workflow for characterizing a novel PKM2 activator involves a series of in vitro and cell-based assays.

Caption: A logical workflow for the characterization of a PKM2 activator.

PKM2 and HIF-1α Signaling Loop

PKM2 is known to interact with and regulate the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α), which is a master regulator of the cellular response to low oxygen and promotes the expression of glycolytic genes. Dimeric PKM2 can translocate to the nucleus and act as a coactivator for HIF-1α, creating a positive feedback loop that enhances the glycolytic phenotype.[8] PKM2 activators, by promoting the tetrameric form which is retained in the cytoplasm, can potentially disrupt this loop.[1]

Caption: PKM2 activation may disrupt the HIF-1α positive feedback loop by sequestering PKM2 in the cytoplasm.

Conclusion

This compound represents a potent small molecule tool for the investigation and potential therapeutic targeting of cancer metabolism. By stabilizing the active tetrameric form of PKM2, it enhances glycolytic flux, a mechanism that can be exploited to create metabolic stress in cancer cells that are highly dependent on anabolic pathways. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further explore the biological activities and therapeutic potential of this compound and other compounds in its class. Further research is warranted to elucidate the specific quantitative effects of this compound in various cancer models and to fully understand its impact on interconnected signaling networks.

References

- 1. Mechanism of PKM2 affecting cancer immunity and metabolism in Tumor Microenvironment [jcancer.org]

- 2. Tumor pyruvate kinase M2 modulators: a comprehensive account of activators and inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PKM2 and HIF-1α regulation in prostate cancer cell lines | PLOS One [journals.plos.org]

- 4. Evaluation of Substituted N,N′-Diarylsulfonamides as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyruvate kinase M2 activators promote tetramer formation and suppress tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glycolysis Stress Test for Monocyte Glycolytic Function [protocols.io]

- 7. aacrjournals.org [aacrjournals.org]

- 8. PKM2 and HIF-1α regulation in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]